molecular formula C17H15F3INO4 B3521700 N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3521700
M. Wt: 481.20 g/mol
InChI Key: QMEGFFJCBIBPCE-UHFFFAOYSA-N
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Description

“N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide group with three methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the trifluoromethyl group, the iodine atom, and the methoxy groups. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the benzamide group, and the methoxy groups. The iodine and trifluoromethyl groups would add significant weight to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine atom, the trifluoromethyl group, and the methoxy groups. The iodine atom, being a good leaving group, could potentially be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine and trifluoromethyl groups would likely make the compound relatively heavy and possibly volatile .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is volatile, it could pose inhalation risks. Additionally, the presence of the iodine atom could potentially make the compound toxic .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3INO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-5-4-10(21)8-11(12)17(18,19)20/h4-8H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEGFFJCBIBPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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